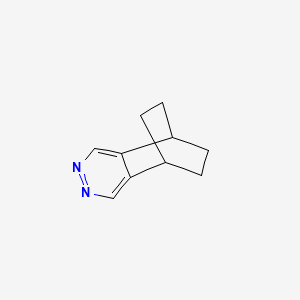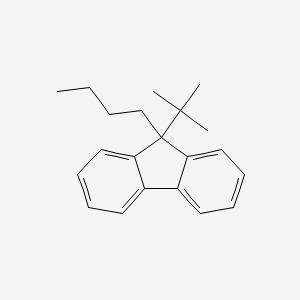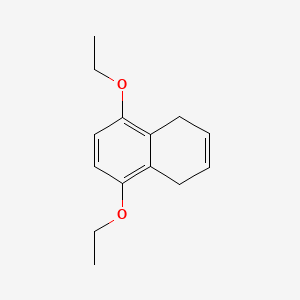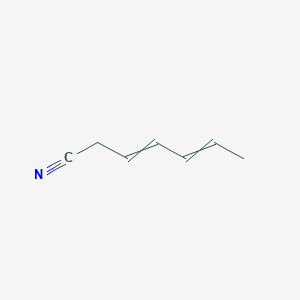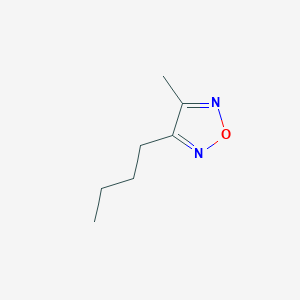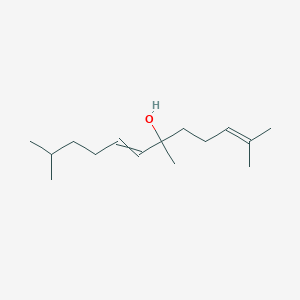
2,6,11-Trimethyldodeca-2,7-dien-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,11-Trimethyldodeca-2,7-dien-6-ol is an organic compound with the molecular formula C15H28O It is a sesquiterpenoid, which means it is a terpene with three isoprene units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,11-Trimethyldodeca-2,7-dien-6-ol can be achieved through several synthetic routes. One common method involves the use of Grignard reagents. For example, the reaction of 3,7,11-trimethyl-2,6,10-dodecatrien-1-ol with a Grignard reagent can yield the desired compound. The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,6,11-Trimethyldodeca-2,7-dien-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols .
Applications De Recherche Scientifique
2,6,11-Trimethyldodeca-2,7-dien-6-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6,11-Trimethyldodeca-2,7-dien-6-ol involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes and receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,7,11-Trimethyldodeca-2,6,10-trien-1-ol
- 6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl-
- (2E,6E)-Methyl 10,11-dihydroxy-3,7,11-trimethyldodeca-2,6-dienoate
Uniqueness
2,6,11-Trimethyldodeca-2,7-dien-6-ol is unique due to its specific structure and the presence of multiple double bonds and a hydroxyl group. This gives it distinct chemical properties and reactivity compared to similar compounds .
Propriétés
Numéro CAS |
89929-58-8 |
|---|---|
Formule moléculaire |
C15H28O |
Poids moléculaire |
224.38 g/mol |
Nom IUPAC |
2,6,11-trimethyldodeca-2,7-dien-6-ol |
InChI |
InChI=1S/C15H28O/c1-13(2)9-6-7-11-15(5,16)12-8-10-14(3)4/h7,10-11,13,16H,6,8-9,12H2,1-5H3 |
Clé InChI |
JTCPGGPZJRXZEH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC=CC(C)(CCC=C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


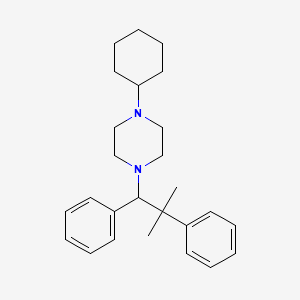
![N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine](/img/structure/B14398491.png)
![3-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398493.png)
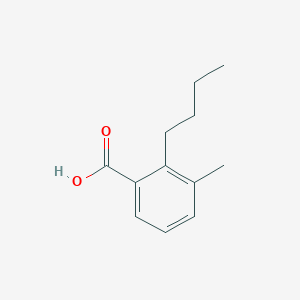
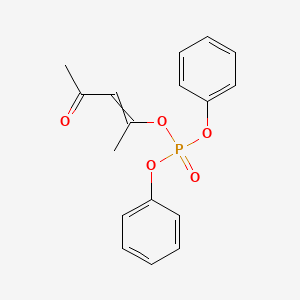
![4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol](/img/structure/B14398502.png)
